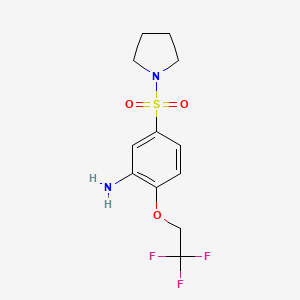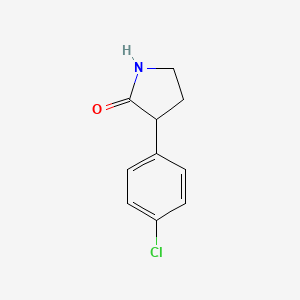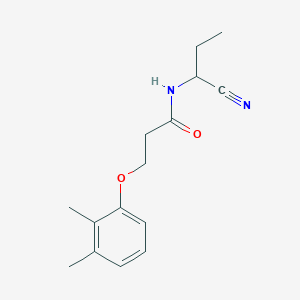
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide
カタログ番号 B2776652
CAS番号:
1281128-13-9
分子量: 260.337
InChIキー: XKUFEUNBTOWGID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a cell-penetrating peptide that has been shown to be an effective tool for the delivery of a wide range of molecules into cells.
科学的研究の応用
Synthesis and Chemical Properties
- Antidepressant Compounds Synthesis : Research led by Bailey et al. (1985) explored the synthesis of compounds related to N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide, focusing on potential antidepressants with reduced side effects (Bailey et al., 1985).
- Cyanation of Heteroarenes : Ding & Jiao (2011) reported the cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF), highlighting an alternative method for preparing aryl nitriles (Ding & Jiao, 2011).
Structural Analysis and Application
- Herbicidal Activity : Liu et al. (2008) investigated the crystal structure and herbicidal activity of a compound structurally related to this compound (Liu et al., 2008).
- Antidepressant Agents Development : Clark et al. (1979) synthesized analogues of this compound, evaluating their potential as antidepressant agents (Clark et al., 1979).
Chemical Reactions and Transformations
- Cyanation of Aryl C-H Bonds : Kim & Chang (2010) developed a protocol for cyanation at arene C-H bonds using N,N-dimethylformamide and ammonia, offering a novel approach for preparing nitriles (Kim & Chang, 2010).
- Palladium(II) Chloride Complexes with Related Ligands : Palombo et al. (2019) prepared new derivatives of ligands related to this compound, studying their coordination with palladium(II) chloride (Palombo et al., 2019).
Biological Activity and Interaction
- Antiproliferative Effects and DNA Binding : Casini et al. (2006) explored the antiproliferative properties and DNA binding of gold(III) oxo complexes with ligands related to this compound (Casini et al., 2006).
- Inhibition of Enzymes : Research by Deitrich et al. (1976) investigated the inhibition of aldehyde dehydrogenase by cyanamide, a compound related to this compound (Deitrich et al., 1976).
特性
IUPAC Name |
N-(1-cyanopropyl)-3-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-13(10-16)17-15(18)8-9-19-14-7-5-6-11(2)12(14)3/h5-7,13H,4,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUFEUNBTOWGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2776570.png)
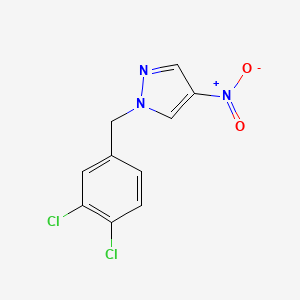
![6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2776575.png)
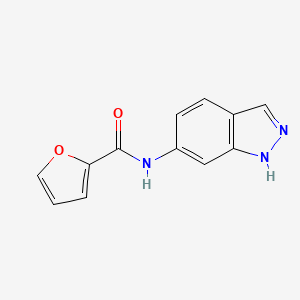
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2776577.png)
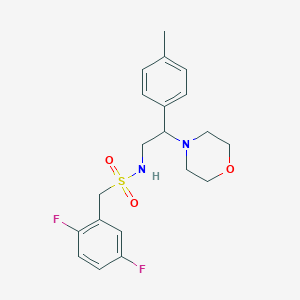

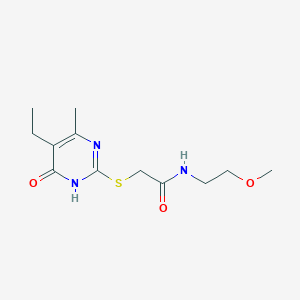
![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)
